5-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde
Overview
Description
5-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6ClF3O2. It is a benzaldehyde derivative where the benzene ring is substituted with a chlorine atom at the 5-position and a 2,2,2-trifluoroethoxy group at the 2-position. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .
Scientific Research Applications
5-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety information for 5-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
5-Chloro-2-hydroxybenzaldehyde+2,2,2-trifluoroethanolCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: 5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 5-Chloro-2-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, which can modify the structure and function of target molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-Chloro-2-(2,2,2-trifluoroethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
5-Chloro-2-(2,2,2-trifluoroethoxy)aniline: Similar structure but with an amino group instead of an aldehyde group.
Uniqueness
5-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to its specific substitution pattern and the presence of both a chlorine atom and a trifluoroethoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTDPCPJQZOHTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248442 | |
Record name | 5-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145742-44-5 | |
Record name | 5-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145742-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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